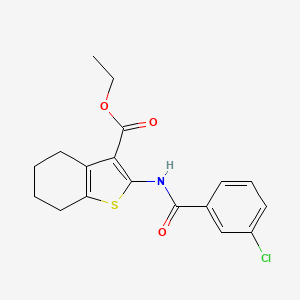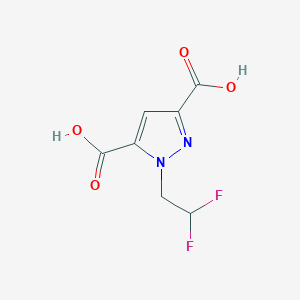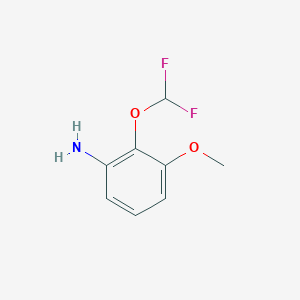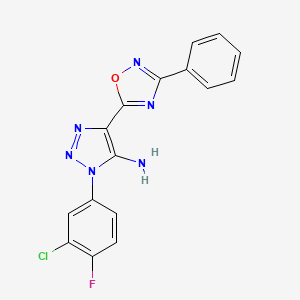![molecular formula C26H19NO4 B2647059 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)naphthalene-1-carboxylic acid CAS No. 2228757-56-8](/img/structure/B2647059.png)
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)naphthalene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of organic solvents such as dimethyl sulfoxide (DMSO) and reagents like isobutoxycarbonyl chloride (IBC-Cl) or acid chlorides . The reactions are usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions.
Industrial Production Methods
The use of automated peptide synthesizers and high-throughput screening methods may also be employed to optimize the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)naphthalene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to remove the Fmoc protecting group, revealing the free amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide (NaN3) for azide formation, palladium catalysts for C-H activation, and various organic solvents like DMSO and dichloromethane (DCM) . Reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired reaction pathways.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the naphthalene ring, while reduction reactions will produce the deprotected amino acid .
Scientific Research Applications
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)naphthalene-1-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)naphthalene-1-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions . The compound can be selectively deprotected under mild conditions, allowing for the sequential addition of amino acids to form peptides . The molecular targets and pathways involved include the activation of carboxylic acids and the formation of peptide bonds .
Comparison with Similar Compounds
Similar Compounds
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid: An alanine derivative with similar protecting group properties.
N-[(9H-fluoren-9-yl)methoxy]carbonyl-2-methoxy-L-alanine: Another amino acid derivative used in peptide synthesis.
Uniqueness
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)naphthalene-1-carboxylic acid is unique due to its naphthalene moiety, which provides additional aromatic stability and potential for π-π interactions . This makes it particularly useful in the synthesis of complex peptides and proteins with specific structural requirements .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)naphthalene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO4/c28-25(29)23-14-17(13-16-7-1-2-8-18(16)23)27-26(30)31-15-24-21-11-5-3-9-19(21)20-10-4-6-12-22(20)24/h1-14,24H,15H2,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXVYFMMMUZNSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-dimethyl-4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}-1,2-oxazole](/img/structure/B2646980.png)

![3-(4-methanesulfonylphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide](/img/structure/B2646983.png)

![2-[(5-Bromopyrimidin-2-yl)amino]-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B2646986.png)
![Methyl (E)-4-oxo-4-[propan-2-yl-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]amino]but-2-enoate](/img/structure/B2646988.png)

![N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-N'-(3-phenylpropyl)ethanediamide](/img/structure/B2646991.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2646995.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-fluorobenzamide](/img/structure/B2646997.png)
